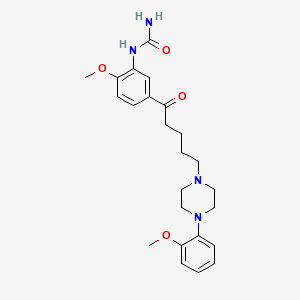
Urea, (2-methoxy-5-(5-(4-(2-methoxyphenyl)-1-piperazinyl)-1-oxopentyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, (2-methoxy-5-(5-(4-(2-methoxyphenyl)-1-piperazinyl)-1-oxopentyl)phenyl)- is a complex organic compound with a unique structure that includes a urea moiety, a piperazine ring, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, (2-methoxy-5-(5-(4-(2-methoxyphenyl)-1-piperazinyl)-1-oxopentyl)phenyl)- typically involves multi-step organic reactionsThe final step involves the formation of the urea linkage under controlled conditions, often using reagents such as isocyanates or carbamates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Urea, (2-methoxy-5-(5-(4-(2-methoxyphenyl)-1-piperazinyl)-1-oxopentyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. The conditions vary depending on the specific reaction, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Urea, (2-methoxy-5-(5-(4-(2-methoxyphenyl)-1-piperazinyl)-1-oxopentyl)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential pharmacological properties, it is investigated for use in drug development, particularly in targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of Urea, (2-methoxy-5-(5-(4-(2-methoxyphenyl)-1-piperazinyl)-1-oxopentyl)phenyl)- involves its interaction with specific molecular targets. The piperazine ring and methoxyphenyl groups allow it to bind to receptors or enzymes, potentially inhibiting or activating their functions. The urea moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Urea, (2-methoxy-5-(5-(4-(2-methoxyphenyl)-1-piperazinyl)-1-oxopentyl)phenyl)-: shares similarities with other urea derivatives and piperazine-containing compounds.
Methoxyphenyl derivatives:
Uniqueness
The uniqueness of Urea, (2-methoxy-5-(5-(4-(2-methoxyphenyl)-1-piperazinyl)-1-oxopentyl)phenyl)- lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both urea and piperazine moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
100077-93-8 |
|---|---|
Molecular Formula |
C24H32N4O4 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
[2-methoxy-5-[5-[4-(2-methoxyphenyl)piperazin-1-yl]pentanoyl]phenyl]urea |
InChI |
InChI=1S/C24H32N4O4/c1-31-22-11-10-18(17-19(22)26-24(25)30)21(29)8-5-6-12-27-13-15-28(16-14-27)20-7-3-4-9-23(20)32-2/h3-4,7,9-11,17H,5-6,8,12-16H2,1-2H3,(H3,25,26,30) |
InChI Key |
NRWFVSLXCBFZNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCCCN2CCN(CC2)C3=CC=CC=C3OC)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


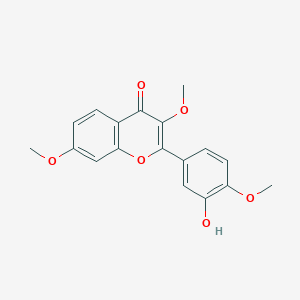

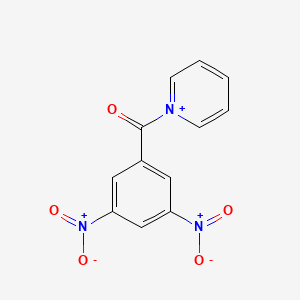
![2-[(Heptadecafluorooctyl)(methyl)amino]ethyl prop-2-enoate](/img/structure/B14342397.png)
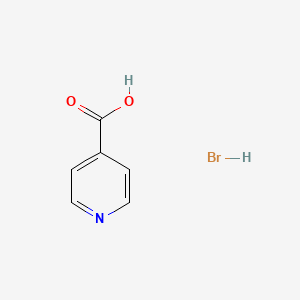
![3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile](/img/structure/B14342416.png)
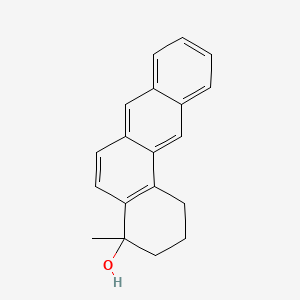

![[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane](/img/structure/B14342422.png)
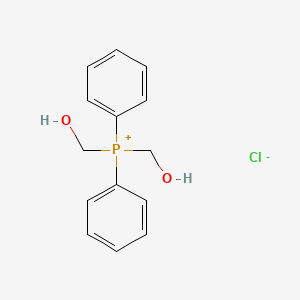
![Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis-](/img/structure/B14342433.png)
![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene](/img/structure/B14342440.png)
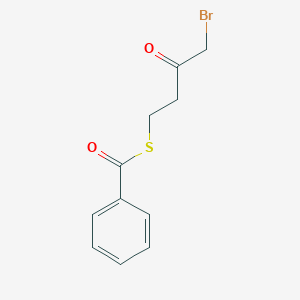
![N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline](/img/structure/B14342454.png)
